molecular formula C7H13NO3 B157162 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile CAS No. 10143-54-1

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile

Cat. No.: B157162
CAS No.: 10143-54-1
M. Wt: 159.18 g/mol
InChI Key: SMPHEDZQJBZERC-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile is a chemical compound of interest in organic synthesis and materials science research. It features a nitrile group (-CN) tethered to a hydrophilic triethylene glycol-like chain, terminating in a hydroxyl group. This structure suggests potential utility as a polar, high-boiling-point solvent for specialized reactions or polymer chemistry . The presence of both ether oxygen atoms and a terminal hydroxyl group makes it a potential precursor for constructing more complex molecular architectures. Researchers can exploit the nitrile group as a versatile chemical handle; it can be converted into other functional groups, such as carboxylic acids, amides, or amines, through standard synthetic transformations . This compound may serve as a key intermediate in the development of pharmaceuticals, agrochemicals, or functional materials like liquid crystals and polymers. The hydrophilic chain can impart solubility in aqueous and organic media, which may be exploited in the design of phase-transfer catalysts or surfactants for specific applications. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before use.

Properties

IUPAC Name

3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPHEDZQJBZERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906186
Record name 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10143-54-1
Record name 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10143-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionitrile, 3-(2-(2-hydroxyethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile typically involves the reaction of 3-chloropropanenitrile with diethylene glycol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of diethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanenitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyethoxyethoxy group may facilitate interactions with hydrophilic environments, while the nitrile group can participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Propanenitrile Derivatives

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and applications of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile with structurally related nitriles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound 10143-54-1 C₇H₁₃NO₃ 159.18 Hydroxyethoxy-ethoxy Pharmaceutical intermediates, PEGylation
3-(2-Methoxyethoxy)propanenitrile 35633-50-2 C₆H₁₁NO₂ 129.16 Methoxyethoxy Solvent, polymer synthesis
3-(2,2,2-Trifluoroethoxy)propanenitrile CID 24710265 C₅H₆F₃NO 153.10 Trifluoroethoxy Fluorinated materials, agrochemicals
3-[2,3-Bis(2-cyanoethoxy)propoxy]propanenitrile 2465-93-2 C₁₃H₁₇N₃O₃ 263.30 Bis(cyanoethoxy)propoxy Crosslinking agent, high thermal stability
3-Ethoxypropanenitrile 14631-45-9 C₅H₉NO 99.13 Ethoxy Solvent, nitrile rubber synthesis
Key Observations:

Hydrophilicity and Reactivity :

  • The hydroxyethoxy group in the target compound enhances water solubility compared to analogs like 3-(2-Methoxyethoxy)propanenitrile, which lacks hydroxyl functionality .
  • The trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)propanenitrile introduces electronegativity and lipophilicity, favoring applications in fluorinated polymers .

Thermal and Chemical Stability: 3-[2,3-Bis(2-cyanoethoxy)propoxy]propanenitrile exhibits higher thermal stability due to its branched cyanoethoxy groups, making it suitable for high-temperature crosslinking reactions . The absence of hydroxyl groups in 3-Ethoxypropanenitrile simplifies handling but limits its use in reactions requiring nucleophilic hydroxyl sites .

Pharmaceutical Relevance :

  • The hydroxy-terminated ethoxy chain in this compound is advantageous for conjugating bioactive molecules (e.g., PEGylation) to improve drug solubility and pharmacokinetics .

Biological Activity

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile, also known as a compound with the CAS number 10143-54-1, is a chemical with diverse applications in biological research and potential therapeutic uses. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NO3\text{C}_7\text{H}_{13}\text{NO}_3, and it features a propanenitrile backbone with hydroxyethoxy substituents. This structure contributes to its solubility and reactivity, making it suitable for various biochemical applications.

The biological activity of this compound primarily involves its interaction with cellular pathways and biomolecules. Research indicates that compounds in this structural class can act as enzyme inhibitors, influencing metabolic pathways that are critical for cellular function.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in critical metabolic processes, potentially leading to altered cell signaling and growth inhibition.
  • Interaction with Receptors: The compound may interact with specific receptors, modulating their activity and influencing downstream biological responses.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest its potential utility in developing antimicrobial agents.

Anticancer Potential

Emerging studies indicate that this compound may possess anticancer properties. Preliminary investigations have suggested that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial efficacy of this compound against bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Study:
    In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.

Data Summary Table

Property Value
Molecular FormulaC7H13NO3
CAS Number10143-54-1
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines
SolubilitySoluble in water

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